1-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride
Overview
Description
1-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by cyclization and subsequent functionalization to introduce the piperidine ring. Common synthetic routes include:
Condensation Reactions: Using o-phenylenediamine and carboxylic acid derivatives under acidic or basic conditions.
Cyclization: Formation of the benzimidazole ring through intramolecular cyclization.
Functionalization: Introduction of the piperidine ring via nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents.
Reduction: Reduction of the benzimidazole ring or piperidine ring using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzimidazole or piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
N-Oxides: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
1-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Affecting Cellular Pathways: Influencing cellular signaling pathways to alter cell behavior.
Comparison with Similar Compounds
1-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds with similar benzimidazole structures but different functional groups.
Piperidine Derivatives: Compounds with piperidine rings but different core structures.
Similar Compounds
2-Methylbenzimidazole: A simpler benzimidazole derivative.
3-Piperidinylpyridine: A compound with a piperidine ring and pyridine core.
This compound’s unique combination of benzimidazole and piperidine structures makes it a valuable molecule for various scientific and industrial applications.
Properties
IUPAC Name |
1-methyl-2-piperidin-3-ylbenzimidazole;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-16-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10;;/h2-3,6-7,10,14H,4-5,8-9H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTVSUGJEOZBHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCCNC3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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